molecular formula C15H11Cl4NO2 B15172566 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide CAS No. 921758-50-1

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide

Cat. No.: B15172566
CAS No.: 921758-50-1
M. Wt: 379.1 g/mol
InChI Key: BRUDJFXRHIMYKN-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, characterized by the presence of multiple chlorine atoms and a benzamide core, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of a solvent such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The intermediate 3,5-dichlorobenzoyl chloride is prepared from 3,5-dichlorobenzoic acid by treatment with thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 3,5-dichlorobenzoic acid and the corresponding amine .

Scientific Research Applications

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .

Properties

CAS No.

921758-50-1

Molecular Formula

C15H11Cl4NO2

Molecular Weight

379.1 g/mol

IUPAC Name

3,5-dichloro-N-(3,5-dichlorophenyl)-4-ethyl-2-hydroxybenzamide

InChI

InChI=1S/C15H11Cl4NO2/c1-2-10-12(18)6-11(14(21)13(10)19)15(22)20-9-4-7(16)3-8(17)5-9/h3-6,21H,2H2,1H3,(H,20,22)

InChI Key

BRUDJFXRHIMYKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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